molecular formula C15H12Cl2N2S B2471134 N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine CAS No. 731779-03-6

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B2471134
CAS No.: 731779-03-6
M. Wt: 323.24
InChI Key: SRLIGBBLGUMWLW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a benzothiazole ring, which is further substituted with dimethyl groups

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in cellular signaling and function.

Mode of Action

This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor separate from the active site and modify the receptor’s response to its ligand. This compound enhances the efficacy of the A3 AR agonist, thereby increasing the receptor’s activity .

Pharmacokinetics

Similar compounds are primarily metabolized by the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with 4,5-dimethyl-2-mercaptobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being explored for its potential as a drug candidate.

    Industry: The compound is used in the development of new materials with advanced properties, such as improved thermal stability and electrical conductivity.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:

    Propanil (N-(3,4-dichlorophenyl)propanamide): Propanil is a widely used herbicide that inhibits photosynthesis in plants.

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Diuron is another herbicide that inhibits photosynthesis.

    3,4-Dichloroaniline: This compound is a common intermediate in the synthesis of various herbicides and pharmaceuticals.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure and diverse biological activities make it a valuable tool for the development of new materials, therapeutic agents, and specialty chemicals

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4,5-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2S/c1-8-3-6-13-14(9(8)2)19-15(20-13)18-10-4-5-11(16)12(17)7-10/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLIGBBLGUMWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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